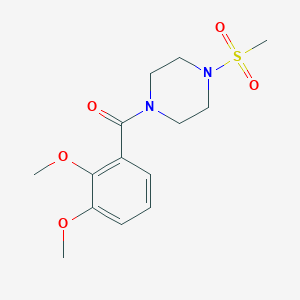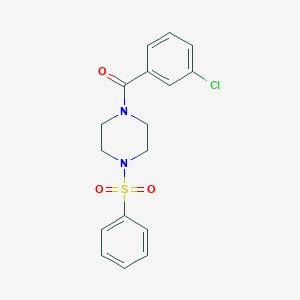
1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine, also known as EBP, is a chemical compound that belongs to the class of piperazines. It is a psychoactive drug that has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.
Applications De Recherche Scientifique
1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine has been studied extensively for its potential use in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. It has also been studied for its potential use as an analgesic and anti-inflammatory agent. 1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and pain.
Mécanisme D'action
1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine acts as a partial agonist at the serotonin 5-HT1A receptor, which results in the activation of downstream signaling pathways. This activation leads to the modulation of neurotransmitter release, including serotonin, dopamine, and norepinephrine. 1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine has also been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of calcium signaling and oxidative stress.
Biochemical and Physiological Effects:
1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium signaling, and the reduction of oxidative stress. 1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine has also been shown to have anxiolytic, antidepressant, and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine has several advantages for lab experiments, including its high affinity for the serotonin 5-HT1A receptor, its ability to modulate neurotransmitter release, and its potential use as an analgesic and anti-inflammatory agent. However, 1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine also has some limitations, including its potential for off-target effects and its limited availability.
Orientations Futures
There are several future directions for the study of 1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine, including the development of more selective agonists and antagonists for the serotonin 5-HT1A receptor, the investigation of 1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine's effects on other neurotransmitter systems, and the evaluation of 1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine's potential for the treatment of various neurological and psychiatric disorders. Additionally, the development of new synthesis methods and purification techniques may improve the yield and purity of 1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine, making it more readily available for research purposes.
Conclusion:
1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine is a psychoactive drug that has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. Its high affinity for the serotonin 5-HT1A receptor and its ability to modulate neurotransmitter release make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine can be synthesized using a variety of methods, including the reaction of 4-ethylbenzylamine with phenylacetyl chloride in the presence of a base, or the reaction of 4-ethylbenzylamine with phenylacetic acid and a dehydrating agent. The purity and yield of the synthesized 1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine can be improved by using different purification techniques, such as recrystallization or column chromatography.
Propriétés
Nom du produit |
1-(4-Ethylbenzyl)-4-(phenylacetyl)piperazine |
|---|---|
Formule moléculaire |
C21H26N2O |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
1-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C21H26N2O/c1-2-18-8-10-20(11-9-18)17-22-12-14-23(15-13-22)21(24)16-19-6-4-3-5-7-19/h3-11H,2,12-17H2,1H3 |
Clé InChI |
WZWBUKYWFYASHW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3 |
SMILES canonique |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether](/img/structure/B248409.png)

![[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248414.png)


![1-Isonicotinoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B248418.png)
methanone](/img/structure/B248419.png)
![1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248421.png)
![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone](/img/structure/B248423.png)
![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B248425.png)
![(2,3-Dimethoxy-phenyl)-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-methanone](/img/structure/B248426.png)
![2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B248427.png)
![1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248429.png)